2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BNO4. This compound is known for its unique structure, which includes a nitro group and a boronic ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves several steps:
Borylation: The addition of the boronic ester group. This step often involves the use of pinacol borane and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic ester group makes this compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO).
Scientific Research Applications
2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the nitro and boronic ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be compared with other similar compounds, such as:
2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a phenol ring.
4-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a phenol group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)15)14(16)17/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANLMQNFTDTHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.